(2R)-thiolane-2-carboxylic acid
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Overview
Description
(2R)-thiolane-2-carboxylic acid is an organic compound that belongs to the class of thiolane carboxylic acids It is characterized by a thiolane ring, which is a five-membered ring containing a sulfur atom, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-thiolane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing a thiol and a carboxylic acid group. For example, the reaction of 3-mercaptopropionic acid with a base can lead to the formation of the thiolane ring, followed by oxidation to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-thiolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiolane ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiolane derivatives.
Scientific Research Applications
(2R)-thiolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-thiolane-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiolane ring can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-thiolane-2-carboxylic acid: The enantiomer of (2R)-thiolane-2-carboxylic acid, with similar chemical properties but different biological activity.
Thiolane-3-carboxylic acid: A structural isomer with the carboxylic acid group at a different position on the thiolane ring.
Thiolane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a thiolane ring and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H8O2S |
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Molecular Weight |
132.18 g/mol |
IUPAC Name |
(2R)-thiolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 |
InChI Key |
MZOYMQRKTJRHGJ-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](SC1)C(=O)O |
Canonical SMILES |
C1CC(SC1)C(=O)O |
Origin of Product |
United States |
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